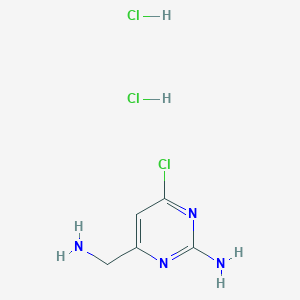
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride typically involves the chlorination of a pyrimidine derivative followed by amination. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and amination steps, often involving catalysts and specific temperature and pressure settings.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminopyridine: Used as a research tool in characterizing potassium channels.
6-Chloropurine: Known for its applications in medicinal chemistry.
2-Aminopyrimidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C5H9Cl3N4 |
|---|---|
分子量 |
231.5 g/mol |
IUPAC名 |
4-(aminomethyl)-6-chloropyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H7ClN4.2ClH/c6-4-1-3(2-7)9-5(8)10-4;;/h1H,2,7H2,(H2,8,9,10);2*1H |
InChIキー |
GKUYSAGOOVGGCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)N)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)
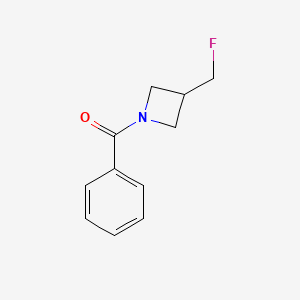
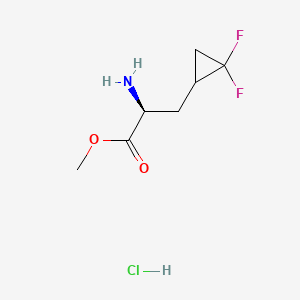

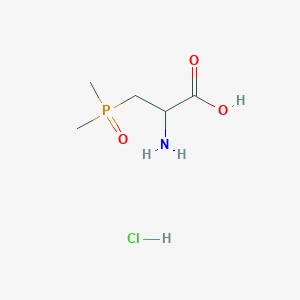
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)


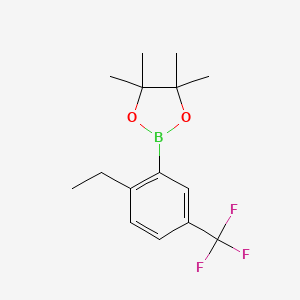
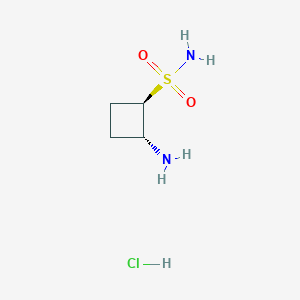


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
